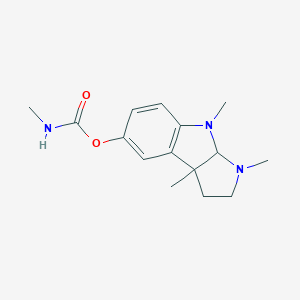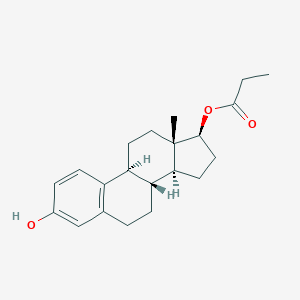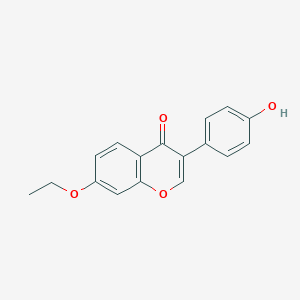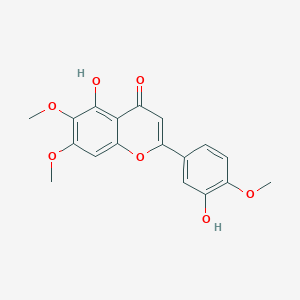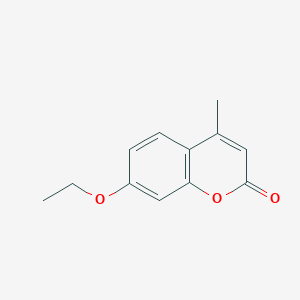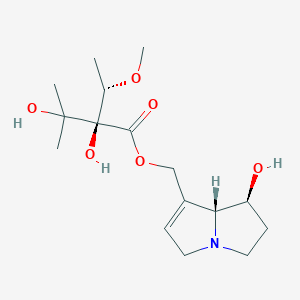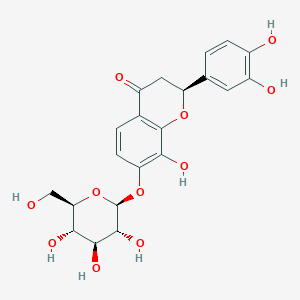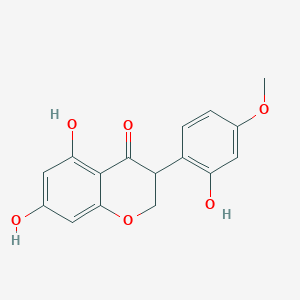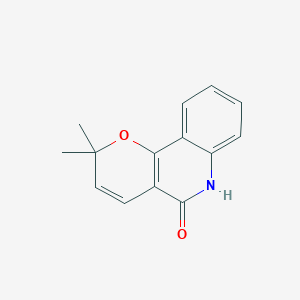![molecular formula C17H24O11 B191286 methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate CAS No. 24512-62-7](/img/structure/B191286.png)
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glycoside compound predominantly found in the fruits of Gardenia jasminoides Ellis, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Mechanism of Action
Target of Action
Gardenoside, an iridoid glycoside, primarily targets hepatocytes . It is known for its hepatoprotective properties . It also interacts with inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and intracellular NFκB .
Mode of Action
Gardenoside interacts with its targets to bring about a variety of changes. It has been shown to reduce the levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibit the activation of NFκB . This suggests that Gardenoside may exert its effects by modulating inflammatory responses.
Biochemical Pathways
Gardenoside affects several biochemical pathways. It is involved in the biosynthesis of iridoid glycosides, a class of secondary metabolites in plants . The iridoid synthase (ISY) enzyme plays a key role in this pathway, catalyzing the cyclization of the precursor 8-oxogeranial into nepetalactol . Furthermore, Gardenoside has been shown to ameliorate inflammation and modulate barrier dysfunction via the activation of the AMPK pathway .
Pharmacokinetics
It is known that gardenoside is one of the major bioactive constituents of gardenia jasminoides, a traditional chinese medicine . The concentration of Gardenoside in a plant can be influenced by factors such as the species, genotype, physiology, developmental stage, and environmental conditions during growth .
Result of Action
Gardenoside has a protective effect on hepatocytes. It has been shown to significantly decrease steatosis (fat accumulation) in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), without causing cytotoxicity . It also reduces the generation of reactive oxygen species (ROS), and attenuates pyroptosis and apoptosis in NAFLD models .
Action Environment
The action of Gardenoside can be influenced by environmental factors. For instance, the production of secondary metabolites like Gardenoside in plants can be affected by local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes . Additionally, certain microorganisms, such as Lactobacillus plantarum KFY02, can enhance the action of Gardenoside in the intestinal regulation of constipated mice .
Biochemical Analysis
Biochemical Properties
Gardenoside interacts with several enzymes and proteins. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified, which are involved in the biosynthesis of iridoid glycosides, including gardenoside . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials), contributing to the formation of the iridoid scaffold .
Cellular Effects
Gardenoside has been found to have significant effects on hepatocytes, particularly in the context of NAFLD . It reduces lipid accumulation, increases cell viability, reduces reactive oxygen species (ROS) generation, and attenuates pyroptosis and apoptosis in NAFLD .
Molecular Mechanism
Gardenoside exerts its effects at the molecular level through interactions with various biomolecules. It hinders caspase-1-mediated hepatocyte pyroptosis through the CTCF/DPP4 signaling pathway . The direct interaction between CTCF and DPP4 has been confirmed, and gardenoside’s therapeutic effects might be achieved through controlling the expression of the direct target of CTCF (DPP4) and several downstream molecules .
Temporal Effects in Laboratory Settings
It has been observed that gardenoside treatment effectively reduces lipid accumulation and attenuates pyroptosis and apoptosis in NAFLD in both in vitro and in vivo models .
Metabolic Pathways
Gardenoside is involved in several metabolic pathways. The iridoid synthases GjISY, GjISY2, and GjISY4 play a crucial role in the biosynthesis of iridoid glycosides, including gardenoside .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate can be synthesized through various chemical reactions involving the iridoid scaffold. One common method involves the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) using iridoid synthase enzymes . The reaction conditions typically include a temperature range of 60°C to 300°C, depending on the specific substrate and desired product .
Industrial Production Methods: Industrial production of gardenoside often involves the extraction from Gardenia jasminoides fruits. Techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) are employed to separate and purify gardenoside from other iridoid compounds .
Chemical Reactions Analysis
Types of Reactions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form genipin, a compound with significant cross-linking properties.
Reduction: Reduction reactions involving gardenoside typically yield nepetalactol and iridodials.
Substitution: Substitution reactions can modify the glycoside moiety of gardenoside, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to achieve substitution reactions.
Major Products:
Genipin: Formed through oxidation of gardenoside.
Nepetalactol and Iridodials: Products of reduction reactions involving gardenoside.
Scientific Research Applications
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Geniposide
- Shanzhiside
- Crocetin and its esters
Properties
CAS No. |
24512-62-7 |
|---|---|
Molecular Formula |
C17H24O11 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9?,10-,11?,12?,13?,15+,16?,17-/m1/s1 |
InChI Key |
XJMPAUZQVRGFRE-ZESMJTLHSA-N |
SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
gardenoside gardenoside, 1S(1alpha,4alplha,7beta,7alpha) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


